2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid
Description
Properties
IUPAC Name |
2,3-dibromo-3-(2,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-6-3-4-8(7(2)5-6)9(12)10(13)11(14)15/h3-5,9-10H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRWPKYDUWLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C(=O)O)Br)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid typically involves the bromination of 3-(2,4-dimethylphenyl)propanoic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired positions on the phenyl ring and the propanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 3-(2,4-dimethylphenyl)propanoic acid by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Zinc and hydrochloric acid or other mild reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-(2,4-dimethylphenyl)propanoic acid derivatives.
Reduction: 3-(2,4-dimethylphenyl)propanoic acid.
Oxidation: Quinone derivatives of the phenyl ring.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound has shown potential as a lead compound in drug development due to its biological activity. Its structural similarity to known enzyme inhibitors suggests that it may interact with cyclooxygenase enzymes involved in inflammatory processes. Preliminary studies indicate its efficacy in modulating biological pathways relevant to pain and inflammation.
2. Antimicrobial Activity
Research indicates that compounds with similar structures can exhibit antimicrobial properties. Thus, 2,3-dibromo-3-(2,4-dimethylphenyl)propanoic acid may be investigated for its potential use as an antimicrobial agent against various pathogens.
Chemical Research Applications
1. Synthetic Organic Chemistry
This compound serves as a reagent in synthetic organic chemistry, facilitating the synthesis of more complex molecules. Its unique reactivity profile allows for the development of new synthetic pathways and methodologies.
2. Interaction Studies
Studies involving the binding affinity of this compound with various enzymes or receptors can provide insights into its mechanism of action. Such investigations are crucial for understanding how modifications to its structure can enhance or alter its biological activity.
Mechanism of Action
The mechanism by which 2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The bromine atoms and the phenyl ring can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and receptors. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a systematic comparison with structurally related compounds, focusing on molecular properties, substituent effects, and applications.
Structural and Physicochemical Properties
*Note: The molecular formula of the target compound can be inferred as C₁₁H₁₂Br₂O₂ (assuming a 2,4-dimethylphenyl group: C₈H₉ + propanoic acid backbone: C₃H₃O₂ + 2Br).
Key Observations:
- Substituent Effects: Bromine vs. Methyl/Methoxy vs. Halogens: Methyl groups (in 2,4-dimethylphenyl) improve lipophilicity, whereas methoxy groups (e.g., 3-(2-methoxyphenyl)propanoic acid) introduce polarity via oxygen lone pairs .
- Stereochemistry : The (2R,3S)-dibromo-phenyl variant demonstrates the significance of stereoisomerism in reactivity and biological activity, though data for the target compound’s stereoisomers are unavailable .
Acid
- Reactivity : The α,β-dibromo motif may facilitate elimination reactions to form α,β-unsaturated carboxylic acids or nucleophilic substitution with amines/thiols.
- Potential Applications: Likely serves as an intermediate in synthesizing agrochemicals or pharmaceuticals, though specific uses are undocumented in the evidence .
Comparable Compounds:
2,3-Dibromo-3-(4-bromophenyl)propanoic acid: Used in safety studies (GHS SDS), indicating industrial handling precautions due to bromine-related hazards .
(2R,3S)-2,3-Dibromo-3-phenylpropanoic acid: Cited in ChemRTP for stereochemical studies, suggesting relevance in asymmetric synthesis .
2,3-Dibromo-3-(2-nitrophenyl)propanoic acid: Nitro groups may enable applications in explosives or as precursors for aromatic amines .
3-(2-Methoxyphenyl)propanoic acid: Non-brominated analog with applications in flavor/fragrance industries due to its aromatic profile .
Biological Activity
2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid is an organic compound with the molecular formula . It features a propanoic acid backbone with two bromine atoms and a 2,4-dimethylphenyl group. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Weight : 307.12 g/mol
- Melting Point : Approximately 199°C
- Appearance : Crystalline solid, white to yellow coloration
Synthesis
The compound is typically synthesized through the bromination of 3-(2,4-dimethylphenyl)propanoic acid in the presence of bromine and a solvent like acetic acid. Controlled reaction conditions are essential to achieve selective bromination at the desired positions on the phenyl ring and propanoic acid chain.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness varies against different microbial strains, suggesting a broad-spectrum potential. Preliminary studies have demonstrated its capability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific biochemical pathways involved in cell cycle regulation and programmed cell death.
The proposed mechanism of action involves interactions with molecular targets such as enzymes and receptors. The bromine atoms may play a critical role in modifying enzyme activity or receptor binding affinity, influencing various biochemical pathways related to inflammation and cancer progression.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Method : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial potential.
-
Study on Anticancer Effects :
- Objective : To investigate cytotoxic effects on human cancer cell lines.
- Method : MTT assay was utilized to determine cell viability post-treatment.
- Results : Significant reduction in cell viability was observed in treated cancer cells compared to controls, with IC50 values suggesting potent anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Dibromo-3-phenylpropanoic acid | C9H8Br2O2 | Lacks dimethyl substitution on the phenyl ring |
| 2,3-Dibromo-3-(4-methylphenyl)propanoic acid | C10H10Br2O2 | Contains a methyl group at the para position |
| 3-Bromo-4-(dimethylamino)benzoic acid | C10H12BrNO2 | Features an amine group instead of a propanoic acid |
Uniqueness of this compound
This compound's distinct structure allows it to exhibit unique chemical reactivity and biological properties compared to its analogs. The presence of both bromine substituents and the specific dimethyl-substituted phenyl group enhances its potential applications in pharmaceuticals and chemical research.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves bromination of a precursor such as 3-(2,4-dimethylphenyl)propanoic acid. A two-step approach is common:
Allylic bromination : Use N-bromosuccinimide (NBS) in a radical initiator (e.g., AIBN) under reflux in CCl₄ to introduce bromine at the β-position.
Electrophilic substitution : Brominate the α-position using HBr/H₂O₂ in acetic acid, leveraging the electron-withdrawing effect of the carboxylic acid group to direct regioselectivity .
Optimization : Control temperature (60–80°C) and stoichiometry (2.1–2.3 eq Br₂) to minimize diastereomer formation. Monitor via TLC or HPLC for intermediate purity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for 2,4-dimethylphenyl; Br-induced splitting patterns).
- X-ray Crystallography : Resolves stereochemistry, as seen in analogous dibromo-propanoic acid derivatives (e.g., (2S,3R)-isomer with defined dihedral angles) .
- HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm, calibrated against reference standards .
Advanced: How do steric effects from the 2,4-dimethylphenyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The ortho-methyl group creates steric hindrance, reducing accessibility to the β-bromo site. Computational modeling (DFT) shows a 15–20% decrease in reaction rates compared to non-methylated analogs. Mitigate this by using bulky nucleophiles (e.g., tert-butoxide) or polar aprotic solvents (DMF) to stabilize transition states . Kinetic studies via GC-MS reveal pseudo-first-order behavior under optimized conditions .
Advanced: How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?
Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers. Retention times correlate with ee values (calibrated using racemic mixtures) .
- Circular Dichroism (CD) : Compare Cotton effects at 220–240 nm for (R)- and (S)-configurations, validated against crystallographic data .
Advanced: How should researchers resolve contradictions in reported melting points or solubility data?
Answer:
Discrepancies often arise from polymorphic forms or impurities.
- Thermogravimetric Analysis (TGA) : Differentiates hydrate vs. anhydrous forms (weight loss at 100–120°C).
- Recrystallization : Use ethanol/water (7:3) to isolate the thermodynamically stable polymorph. Cross-reference with XRD patterns from databases .
- Impurity Profiling : LC-MS identifies byproducts (e.g., debrominated analogs), which can depress melting points .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to mitigate bromine vapor exposure.
- Exposure Response : Immediate rinsing with water for skin contact; medical evaluation if symptoms persist (per OSHA 29 CFR 1910.1020) .
Advanced: What computational tools predict the environmental persistence or toxicity of this compound?
Answer:
- EPI Suite : Estimates biodegradation half-life (t₁/₂ >60 days suggests persistence).
- DEREK Nexus : Flags brominated aromatic structures as potential mutagens.
- Molecular Dynamics : Simulates binding to cytochrome P450 enzymes (e.g., CYP3A4 inhibition risk) .
Advanced: How does the compound’s electronic structure affect its UV-Vis absorption profile?
Answer:
The electron-withdrawing Br and carboxylic acid groups redshift λmax to 270–290 nm (π→π* transitions). TD-DFT calculations align with experimental spectra (error <5 nm). Solvent effects (ε in water vs. acetonitrile) further modulate absorption .
Basic: What are the storage conditions to ensure long-term stability?
Answer:
Store at −20°C in amber vials under argon to prevent photolytic debromination and oxidation. Stability studies show <5% degradation over 12 months under these conditions .
Advanced: Can this compound serve as a precursor for metal-catalyzed cross-coupling reactions?
Answer:
Yes, the β-bromo site participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Steric hindrance from the 2,4-dimethyl group reduces yields (~40–50%) compared to less hindered analogs (~70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
